molecular formula C5H4ClIN2 B12358388 3-chloro-4-iodo-3H-pyridin-2-imine

3-chloro-4-iodo-3H-pyridin-2-imine

Cat. No.: B12358388
M. Wt: 254.45 g/mol
InChI Key: MQSRQEGRJWQNEO-UHFFFAOYSA-N
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Description

3-chloro-4-iodo-3H-pyridin-2-imine is a heterocyclic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 3rd and 4th positions, respectively, and an imine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-iodo-3H-pyridin-2-imine typically involves the halogenation of pyridine derivatives. One common method is the direct iodination and chlorination of pyridine using iodine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the halogenation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-iodo-3H-pyridin-2-imine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The imine group can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-4-iodo-3H-pyridin-2-imine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-iodo-3H-pyridin-2-imine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. The imine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-iodo-pyridin-2-ylamine: Similar structure but with an amine group instead of an imine group.

    2-chloro-3-iodopyridine: Lacks the imine group, making it less reactive in certain types of reactions.

    3-chloro-4-iodo-1H-pyrrolo[3,2-c]pyridine: Contains a fused pyrrole ring, offering different chemical properties.

Uniqueness

3-chloro-4-iodo-3H-pyridin-2-imine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and binding properties. The imine group adds further versatility, allowing the compound to participate in a wide range of chemical reactions and interactions.

Properties

Molecular Formula

C5H4ClIN2

Molecular Weight

254.45 g/mol

IUPAC Name

3-chloro-4-iodo-3H-pyridin-2-imine

InChI

InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2,4,8H

InChI Key

MQSRQEGRJWQNEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(=N)N=C1)Cl)I

Origin of Product

United States

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